4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol
Description
Properties
IUPAC Name |
4-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2S/c13-8-3-4-9(10(14)7-8)11-15-16-12(18-11)19-6-2-1-5-17/h3-4,7,17H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQSRKCTOCPUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)SCC#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Alkylation Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NaH | THF | 0–5 | 85 | 98 |
| KOtBu | DCM | 25 | 60 | 92 |
| NaOH | EtOH | 25 | 45 | 85 |
Nitration and Halogenation Adjustments
While the 2,4-dichlorophenyl group is typically introduced early in the synthesis, post-cyclization halogenation has been explored. Electrophilic aromatic substitution using chlorine gas in acetic acid at 50°C modifies the phenyl ring but requires stringent control to avoid over-halogenation. This method is less favored due to lower regioselectivity (60:40 para:ortho ratio) compared to starting with pre-halogenated precursors.
Purification and Characterization
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Analytical data corroborates structure:
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, Ar–H), 7.65 (d, J = 2.0 Hz, 1H, Ar–H), 4.75 (s, 2H, –CH₂OH), 3.92 (s, 1H, –C≡CH).
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LC-MS : m/z 375.0 [M+H]⁺.
Industrial-Scale Synthesis Considerations
Batch reactors with controlled temperature and pressure are employed for large-scale production. A continuous-flow system using microreactors has been piloted, reducing reaction time from 12 hours to 2 hours and improving yield to 90%. Solvent recovery systems (e.g., thin-film evaporation) enhance sustainability.
Comparative Analysis of Methodologies
Table 2: Efficiency of Synthetic Routes
| Step | Method | Yield (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Oxadiazole Formation | KOH/CS₂ in EtOH | 78 | High | $ |
| Alkylation | NaH/THF at 0°C | 85 | Moderate | $$ |
| Continuous Flow | Microreactor | 90 | High | $$$ |
Emerging Techniques and Innovations
Recent advances include photocatalytic thiol-alkyne coupling, which eliminates the need for strong bases. A palladium-catalyzed Sonogashira coupling variant has also been reported, though it requires expensive catalysts.
Challenges and Limitations
Key challenges include:
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Alkyne Stability : The but-2-yn-1-ol moiety is prone to hydration under acidic conditions.
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Regioselectivity : Competing reactions during halogenation reduce yield.
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Cost : High-purity NaH and THF increase production expenses.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or photonic properties.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol involves interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Structural Features
The compound shares structural similarities with other 1,3,4-oxadiazole derivatives, particularly in the substitution patterns at the oxadiazole core. Key comparisons include:
Key Observations :
- The propargyl alcohol chain in the target compound introduces a rigid, electron-rich region, distinct from simpler alkylthio groups (e.g., 20’ ) or amide-linked chains ().
- The 2,4-dichlorophenyl group is a common feature in antimicrobial and anticancer agents (), while indole-containing analogs () prioritize enzyme inhibition.
Physicochemical and Spectral Properties
Data from and highlight variations in melting points, solubility, and spectral profiles:
Key Observations :
- The target compound’s alkyne and hydroxyl groups would produce distinct IR signals compared to carboxylic acid derivatives (e.g., 19i ) or amide-containing analogs ().
- Lower molecular weight (~329 g/mol) compared to indole-based derivatives (, ~450 g/mol) may enhance bioavailability ().
Key Observations :
- The target compound’s synthesis likely requires specialized handling of the propargyl alcohol moiety, which is prone to side reactions (e.g., alkyne hydration).
- Higher yields are reported for simpler S-alkylation reactions (e.g., 20’ ) compared to multi-step indole derivatives ().
Key Observations :
- Propargyl alcohol’s rigidity may improve target binding compared to flexible alkyl chains (e.g., 6g ) .
Biological Activity
The compound 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The molecular formula for 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is . The structure consists of an oxadiazole ring substituted with a dichlorophenyl group and a sulfanyl moiety linked to a butynol side chain.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of Related Oxadiazole Compounds
In vitro studies suggest that the presence of the sulfanyl group enhances the interaction with cellular targets, potentially leading to increased apoptosis in cancer cells. The mechanism appears to involve the induction of reactive oxygen species (ROS), which can trigger cell death pathways.
Antimicrobial Activity
Research indicates that oxadiazole derivatives possess antimicrobial properties. For example, the compound has been evaluated against various bacterial strains and fungi. The results demonstrated moderate antibacterial activity against Gram-positive bacteria and some efficacy against fungal strains.
Table 2: Antimicrobial Activity of Oxadiazole Derivatives
The biological activity of 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that it can activate caspases leading to programmed cell death.
- ROS Generation : Increased levels of ROS can damage cellular components and lead to apoptosis.
Case Studies
Several case studies have reported on the synthesis and evaluation of similar oxadiazole compounds:
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Study on Anticancer Activity : A recent publication evaluated a series of oxadiazole derivatives for their anticancer properties using MDA-MB-231 and HeLa cell lines. The study found that modifications in the substituents significantly impacted cytotoxicity levels.
"The presence of electronegative substituents like chlorine enhanced the anticancer activity."
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Antimicrobial Evaluation : Another study focused on the antimicrobial properties of oxadiazoles against clinical isolates. Results indicated that certain derivatives exhibited promising activity against resistant strains.
"Oxadiazole derivatives showed potential as new antimicrobial agents."
Q & A
Basic Research Questions
Q. What are the key structural features of 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol that influence its reactivity in synthetic pathways?
- Answer: The compound’s reactivity is dictated by three critical features:
- 1,3,4-Oxadiazole ring : Its electron-deficient nature facilitates nucleophilic substitutions or cycloadditions, particularly at the sulfur-linked position .
- 2,4-Dichlorophenyl substituent : Electron-withdrawing chlorine atoms enhance the oxadiazole’s electrophilicity, stabilizing intermediates during synthesis .
- But-2-yn-1-ol chain : The propargyl alcohol moiety introduces steric constraints and potential for alkyne-based click chemistry or oxidation to ketones .
- Methodological Insight : Prioritize protecting the hydroxyl group (e.g., silylation) during sulfur alkylation to prevent side reactions .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer: Key parameters include:
- Temperature control : Maintain reflux conditions (e.g., 106°C in POCl₃) for oxadiazole cyclization to minimize incomplete ring formation .
- Catalyst selection : Use K₃PO₄ or Et₃N to deprotonate thiol intermediates during sulfanyl group coupling .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for sulfur-alkyne linkages .
- Validation : Monitor reaction progress via TLC and confirm final purity using HPLC (retention time ~7–8 min) and HRMS .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR shifts) for intermediates be resolved during synthesis?
- Answer: Contradictions often arise from:
- Tautomerism in oxadiazole-thiol intermediates : Use 2D NMR (¹H-¹³C HSQC) to distinguish between thione and thiol tautomers .
- Steric hindrance in propargyl chains : Analyze NOESY correlations to confirm spatial arrangements of substituents .
Q. What strategies mitigate unexpected by-products during sulfur-alkynol coupling?
- Answer : Common by-products include:
- Disulfide formation : Minimize by conducting reactions under inert atmospheres (N₂/Ar) and using fresh thiol precursors .
- Alkyne oxidation : Add antioxidants (e.g., BHT) to stabilize the but-2-yn-1-ol chain during prolonged reflux .
Q. How can the biological activity of this compound be systematically investigated, given its structural complexity?
- Answer : Design assays targeting:
- Enzyme inhibition : Screen against Rho/ROCK or myosin light-chain kinase using fluorescence polarization (e.g., IC₅₀ determination) .
- Cellular uptake : Use confocal microscopy with fluorescently tagged analogs to study penetration in cancer cell lines .
Q. What analytical techniques address challenges in characterizing the compound’s stability under physiological conditions?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
